molecular formula C13H19NO B150851 (1R,2R)-2-(Benzyloxy)cyclohexanamine CAS No. 216394-06-8

(1R,2R)-2-(Benzyloxy)cyclohexanamine

Cat. No. B150851
CAS RN: 216394-06-8
M. Wt: 205.3 g/mol
InChI Key: NTHNRYLIXJZHRZ-CHWSQXEVSA-N
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Description

“(1R,2R)-2-(Benzyloxy)cyclohexanamine” is a chemical compound with the molecular formula C13H19NO . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “(1R,2R)-2-(Benzyloxy)cyclohexanamine” is 205.3 . The InChI code for this compound is 1S/C13H19NO/c14-12-8-4-5-9-13 (12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m1/s1 .


Physical And Chemical Properties Analysis

“(1R,2R)-2-(Benzyloxy)cyclohexanamine” is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Chiral Ligand Synthesis

(1R,2R)-2-(Benzyloxy)cyclohexanamine: serves as a precursor in the synthesis of chiral ligands. These ligands are crucial for asymmetric catalysis, which is fundamental in producing optically active pharmaceuticals. The compound’s chirality is essential for creating ligands that can induce enantioselectivity in chemical reactions .

Asymmetric Catalysis

In the field of asymmetric catalysis, (1R,2R)-2-(Benzyloxy)cyclohexanamine is used to promote reactions that create chiral molecules. This is particularly important in the synthesis of drugs where the chirality of a molecule can significantly affect its pharmacological properties .

Pharmaceutical Intermediate

This compound is also employed as an intermediate in the pharmaceutical industry. It can be used to develop various therapeutic agents, particularly those that require a specific stereochemistry to interact effectively with biological targets .

Material Science

In material science, (1R,2R)-2-(Benzyloxy)cyclohexanamine can be utilized to create polymers with specific optical properties. These materials have applications in creating advanced optical devices and can also be used in the development of new display technologies .

Molecular Recognition Studies

The compound’s unique structure allows it to be used in molecular recognition studies. It can form complexes with other chiral molecules, which is valuable in understanding the principles of molecular recognition and the development of sensor technologies .

Biochemical Research

(1R,2R)-2-(Benzyloxy)cyclohexanamine: is used in biochemical research to study enzyme-substrate interactions. Its chiral nature allows researchers to explore how enzymes discriminate between different enantiomers of a substrate, which is crucial for designing more effective biocatalysts .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

(1R,2R)-2-phenylmethoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHNRYLIXJZHRZ-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474517
Record name (1R,2R)-2-(Benzyloxy)cyclohexanamine
Source EPA DSSTox
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Benzyloxy)cyclohexanamine

CAS RN

216394-06-8, 98454-43-4
Record name (1R,2R)-2-(Phenylmethoxy)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216394-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(Phenylmethoxy)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98454-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(Benzyloxy)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R)-rel
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.473
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.2 mol of trans-2-aminocyclohexanol are dissolved in 600 ml of xylene isomer mixture and 100 ml of n-butanol and heated to reflux. 0.2 mol of a 50% sodium hydroxide or potassium hydroxide solution in water is added dropwise to this solution over 15 minutes. In the course of this, the water which has been introduced and which forms is distilled off immediately. After the addition has ended, the water present in the reaction solution and then the n-butanol is distilled off until a transition temperature of 140-141° C. is attained. Thereafter, 0.2 mol of benzyl chloride is added dropwise over 30 minutes and the solution is stirred further under reflux for two hours. After aqueous workup, the desired 2-benzyloxycyclohexylamine is obtained in 93% (GC area%) yield in the case of sodium hydroxide, and in 92% (GC area%) yield in the case of potassium hydroxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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